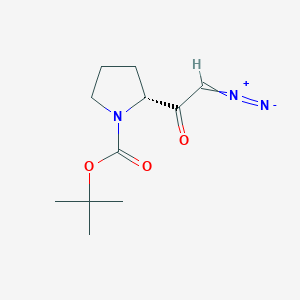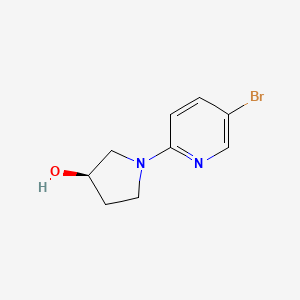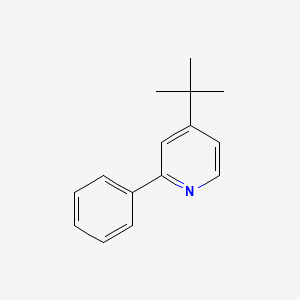
4-(tert-Butyl)-2-phenylpyridine
描述
4-(tert-Butyl)-2-phenylpyridine is an organic compound that belongs to the class of pyridines It features a tert-butyl group and a phenyl group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)-2-phenylpyridine typically involves the reaction of 2-bromopyridine with tert-butylbenzene in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the product is achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 4-(tert-Butyl)-2-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully hydrogenated pyridine derivatives.
Substitution: Formation of halogenated phenylpyridine derivatives.
科学研究应用
4-(tert-Butyl)-2-phenylpyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts .
作用机制
The mechanism of action of 4-(tert-Butyl)-2-phenylpyridine involves its interaction with specific molecular targets. For instance, in perovskite solar cells, it improves the crystallinity and performance of the perovskite layer by acting as an additive during the fabrication process . The compound’s tert-butyl and phenyl groups contribute to its unique reactivity and interaction with other molecules.
相似化合物的比较
- 4-tert-Butylphenol
- 4-tert-Butylbenzaldehyde
- 4-tert-Butylcatechol
Comparison: 4-(tert-Butyl)-2-phenylpyridine is unique due to the presence of both a tert-butyl group and a phenyl group on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, compared to similar compounds that may only have one of these groups .
属性
IUPAC Name |
4-tert-butyl-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-15(2,3)13-9-10-16-14(11-13)12-7-5-4-6-8-12/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEZZKLAFQYBOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(tert-Butyl)-2-phenylpyridine contribute to the luminescent properties of the synthesized platinum(IV) complexes?
A1: this compound acts as a cyclometalating ligand (C^N) in the platinum(IV) complexes. The study demonstrates that bppy, along with other cyclometalating ligands, plays a crucial role in the observed phosphorescence. [] The researchers synthesized a series of complexes with the general formula [PtX(Ar)(C^N)2], where X represents halides (I, Cl, or F), Ar represents phenyl or tert-butylphenyl groups, and C^N includes bppy. These complexes, particularly the chlorido and fluorido derivatives, exhibit intense phosphorescence at 298 K both in solution and in poly(methyl methacrylate) (PMMA) films. [] This phosphorescence originates from triplet excited states primarily localized on the cyclometalated ligands, with a minor contribution from metal-to-ligand charge transfer (MLCT). [] The researchers observed that the presence of fluorine as the halide ligand leads to a greater MLCT contribution, resulting in shorter emission lifetimes and higher radiative and nonradiative rate constants compared to the chlorido complexes. []
Q2: What is the significance of using this compound in the context of the overall research?
A2: This research focuses on developing new luminescent platinum(IV) complexes via oxidative addition reactions. [] The study explores different synthetic pathways involving iodobenzene and diaryliodonium salts. [] this compound, along with other cyclometalating ligands, serves as a key building block for these complexes. [] The choice of bppy is likely motivated by its ability to form stable cyclometalated complexes with platinum and its potential to influence the photophysical properties of the resulting compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




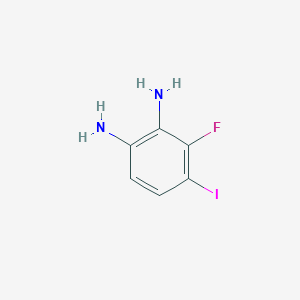
![benzyl N-[(1S,2R,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B1441351.png)

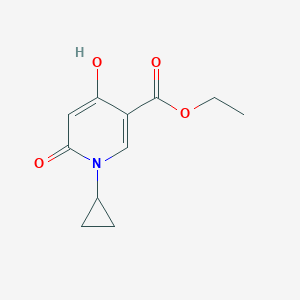
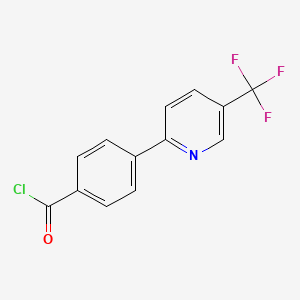
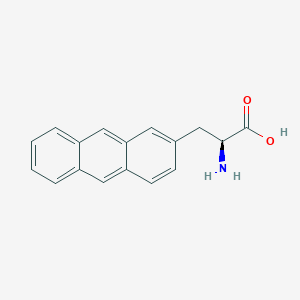
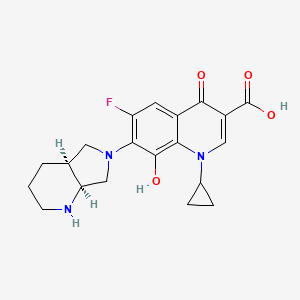
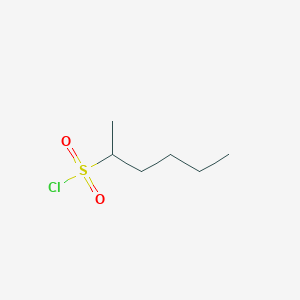
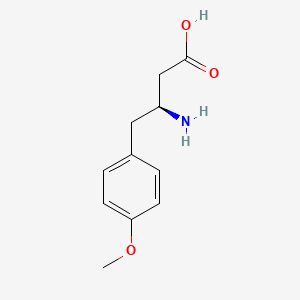
![1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B1441365.png)
